2-(3,4-Difluorophenoxy)acetaldehyde
Overview
Description
2-(3,4-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)acetaldehyde typically involves the reaction of 3,4-difluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3,4-difluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(3,4-Difluorophenoxy)acetic acid
Reduction: 2-(3,4-Difluorophenoxy)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Difluorophenoxy)acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the difluorophenoxy group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)acetaldehyde
- 2-(3,5-Difluorophenoxy)acetaldehyde
- 2-(3,4-Dichlorophenoxy)acetaldehyde
Uniqueness
2-(3,4-Difluorophenoxy)acetaldehyde is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group imparts distinct electronic and steric properties, making this compound different from its analogs with single or no fluorine substitutions .
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQLPHHLLJDRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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